molecular formula C18H16N6S2 B11599777 6-(Benzothiazol-2-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

6-(Benzothiazol-2-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11599777
M. Wt: 380.5 g/mol
InChI Key: DIVSEVVHTAMUHI-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzothiazole moiety linked to a triazine core via a sulfanyl bridge. The compound also features a 4-methylphenyl group attached to the triazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable alkylating agent to introduce the sulfanyl group.

    Formation of Triazine Core: The triazine ring is formed by the reaction of cyanuric chloride with an amine, followed by substitution with the benzothiazole derivative.

    Introduction of 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound has shown promise as an anticancer agent. Its ability to inhibit the growth of cancer cells has been demonstrated in various in vitro and in vivo studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets include enzymes involved in cell proliferation and survival, making it effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N2-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N2-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds. This unique structure enhances its binding affinity to specific molecular targets, making it a potent candidate for various applications.

Properties

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H16N6S2/c1-11-6-8-12(9-7-11)20-17-23-15(22-16(19)24-17)10-25-18-21-13-4-2-3-5-14(13)26-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)

InChI Key

DIVSEVVHTAMUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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